(3-Cyclohexylpyridin-4-yl)boronic acid
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Overview
Description
(3-Cyclohexylpyridin-4-yl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a pyridine ring substituted with a cyclohexyl group. This compound is of significant interest in organic chemistry due to its utility in various chemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The primary method for synthesizing (3-Cyclohexylpyridin-4-yl)boronic acid involves the electrophilic trapping of an organometallic reagent with a boric ester, such as trimethyl borate (B(OCH₃)₃) or triisopropyl borate (B(OiPr)₃). This reaction is typically performed at low temperatures to prevent over-alkylation, which could lead to the formation of borinic esters instead of boronic acids .
Industrial Production Methods
Industrial production methods for boronic acids generally involve large-scale electrophilic trapping reactions, followed by purification steps such as crystallization or chromatography to isolate the desired boronic acid derivative. The scalability of these methods makes them suitable for producing significant quantities of this compound for industrial applications .
Chemical Reactions Analysis
Types of Reactions
(3-Cyclohexylpyridin-4-yl)boronic acid undergoes several types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base, forming a new carbon-carbon bond.
Oxidation: The boronic acid group can be oxidized to form a boronic ester or borate.
Substitution: The boronic acid group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Palladium Catalysts: Commonly used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH) to facilitate the coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide (H₂O₂) for oxidation reactions.
Major Products
Biaryl Compounds: Formed through Suzuki-Miyaura coupling reactions.
Boronic Esters: Formed through oxidation reactions.
Scientific Research Applications
(3-Cyclohexylpyridin-4-yl)boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (3-Cyclohexylpyridin-4-yl)boronic acid in Suzuki-Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.
Transmetalation: The boronic acid transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the new carbon-carbon bond and regenerating the palladium catalyst.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: Another boronic acid used in Suzuki-Miyaura coupling reactions.
(4-Methylphenyl)boronic Acid: Similar in structure but with a methyl group instead of a cyclohexyl group.
Uniqueness
(3-Cyclohexylpyridin-4-yl)boronic acid is unique due to the presence of the cyclohexyl group, which can influence the steric and electronic properties of the compound, potentially leading to different reactivity and selectivity in chemical reactions compared to other boronic acids .
Properties
Molecular Formula |
C11H16BNO2 |
---|---|
Molecular Weight |
205.06 g/mol |
IUPAC Name |
(3-cyclohexylpyridin-4-yl)boronic acid |
InChI |
InChI=1S/C11H16BNO2/c14-12(15)11-6-7-13-8-10(11)9-4-2-1-3-5-9/h6-9,14-15H,1-5H2 |
InChI Key |
MTDMISMWNQJRGC-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(C=NC=C1)C2CCCCC2)(O)O |
Origin of Product |
United States |
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